2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-one
Description
2,7-Bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-one is a fluorenone derivative functionalized with sulfonyl-linked 2,6-dimethylmorpholine groups at the 2- and 7-positions. This compound serves as a critical intermediate in synthesizing polymeric hole-transporting materials (HTMs) for perovskite solar cells (PSCs). Its structure combines electron-withdrawing sulfonyl groups with morpholine-based substituents, enhancing solubility and charge-transport properties in organic semiconductors. When converted into 9-(dibromomethylene)-N²,N²,N⁷,N⁷-tetra-p-tolyl-9H-fluorene-2,7-diamine, it enables the synthesis of poly(phenylene ethynylene) (PPE) polymers via Sonogashira coupling. These polymers, particularly PPE2, achieve power conversion efficiencies (PCEs) of 21.31% in inverted PSCs, rivaling doped PTAA (21.56%) .
Properties
IUPAC Name |
2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]fluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O7S2/c1-15-11-26(12-16(2)33-15)35(29,30)19-5-7-21-22-8-6-20(10-24(22)25(28)23(21)9-19)36(31,32)27-13-17(3)34-18(4)14-27/h5-10,15-18H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBIPMQGIAFGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-one typically involves multiple steps. One common method includes the sulfonylation of 2,7-dihydroxy-9H-fluoren-9-one with 2,6-dimethylmorpholine-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the fluorenone core.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonyl groups.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce hydrofluorenone derivatives.
Scientific Research Applications
2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, affecting their function. The fluorenone core can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Structural Modifications and Performance
Target Compound Derivatives (PPE1 and PPE2) :
Polymers derived from 2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-one exhibit distinct performance based on backbone geometry. PPE2, with a meta-linked diethynylbenzene backbone, facilitates larger perovskite crystal growth and alignment, achieving PCE = 21.31%. In contrast, PPE1 (para-linked) yields lower PCE (11.13%) due to inferior film morphology .
Fluorenone-Based TADF Materials for OLEDs
Acridine-Functionalized Derivatives
- 27DACRFT and 36DACRFT: These isomers use fluorenone as an acceptor and acridine as a donor. The substituent positions (2,7 vs. 3,6) critically affect singlet-triplet splitting energy (ΔEST) and exciton utilization: 36DACRFT (3,6-substituted): Achieves higher external quantum efficiency (EQE = 8.9%) due to reduced ΔEST (0.18 eV) and suppressed non-radiative decay. 27DACRFT (2,7-substituted): Lower EQE (5.2%) owing to larger ΔEST (0.32 eV) and inefficient triplet harvesting .
| Compound | Substituent Position | ΔEST (eV) | EQE (%) | Key Advantage |
|---|---|---|---|---|
| 36DACRFT | 3,6 | 0.18 | 8.9 | Optimal geometry for TADF |
| 27DACRFT | 2,7 | 0.32 | 5.2 | Larger ΔEST limits efficiency |
Comparison with Target Compound
Morpholinyl groups enhance solubility and film-forming properties, whereas acridine donors optimize charge transfer for delayed fluorescence.
Tilorone and Analogs
- Tilorone (2,7-Bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one): A first-generation interferon inducer with antiviral and immunomodulatory effects. Its DNA-intercalating ability enables activity against HSV-2 and RNA viruses, though cytotoxicity limits therapeutic use .
- 2,7-Bis(piperidinobutyryl)-9H-fluoren-9-one: Inhibits poly(ADP-ribose) glycohydrolase (PARG), a target in cancer therapy. Its symmetrical structure enhances binding affinity compared to asymmetric analogs .
| Compound | Functional Groups | Application | Mechanism |
|---|---|---|---|
| Tilorone | Diethylaminoethoxy | Antiviral | DNA intercalation, IFN induction |
| Target Compound | Morpholinyl sulfonyl | Solar Cells | Charge transport enhancement |
Thienyl- and Phosphoryl-Substituted Fluorenones
2,7-Bis(4-octyl-2-thienyl)-9H-fluoren-9-one :
Thienyl groups enhance π-conjugation and charge mobility in organic photovoltaics (OPVs). This derivative exhibits broad absorption in the visible spectrum, making it suitable for low-bandgap polymers .2,7-Bis(diphenylphosphoryl)-9-phenyl-9H-fluorene : Phosphoryl groups improve electron injection in OLEDs. However, steric bulk may reduce film uniformity compared to sulfonyl-based analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
